molecular formula C24H27N5O3 B1225802 N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

Cat. No. B1225802
M. Wt: 433.5 g/mol
InChI Key: SCTGLDJHFROAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Biological Activities

  • N-Substituted Acetamides : Research has shown that derivatives of N-substituted acetamides, which include the specified compound, have been synthesized and tested for biological activities. These compounds displayed low antibacterial and antitumor activity, indicating their potential applications in the field of medicinal chemistry (Gasparyan et al., 2016).

Applications in Material Science

  • Molecular Imprinted Polymers (MIPs) : The compound's derivatives have been utilized in the enhancement of molecular imprinted polymers. These polymers, when used as organic fillers, showed potential in improving the physical properties of materials, such as paper sheets. The study also evaluated antimicrobial activities, which could be relevant for material applications in various industries (Fahim & Abu-El Magd, 2021).

Antitumor and Antifolate Activities

  • Dual Inhibitors for Cancer Treatment : A study designed analogues of this compound as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their effectiveness as antitumor agents. The research highlights the potential of these compounds in cancer therapeutics (Gangjee et al., 2009).

Other Biological Activities

  • Herbicidal Activity : Certain derivatives of the compound have demonstrated effective herbicidal activities against various weeds. This suggests potential applications in agriculture for weed management (Hai-bin, 2007).
  • Antimicrobial and Antiproliferative Activities : Studies have shown that derivatives of this compound exhibit antimicrobial and antiproliferative effects, which could be significant in developing new antimicrobial agents and in cancer research (Jing, 2011).

properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

InChI

InChI=1S/C24H27N5O3/c1-3-27(20(30)15-28-16(2)13-18-11-7-8-12-19(18)28)21-22(25)29(24(32)26-23(21)31)14-17-9-5-4-6-10-17/h4-12,16H,3,13-15,25H2,1-2H3,(H,26,31,32)

InChI Key

SCTGLDJHFROAGX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CN3C(CC4=CC=CC=C43)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Reactant of Route 3
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Reactant of Route 5
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.